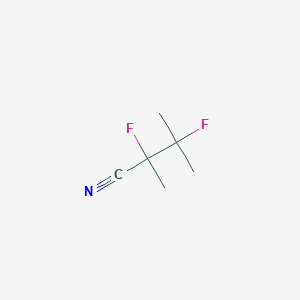

2,3-二氟-2,3-二甲基丁腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of gem-difluorinated cyclobutanes, as described in the first paper, involves a migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs) using commercially available Selectfluor (F-TEDA-BF4) and Py·HF as fluorine sources. This process includes a Wagner-Meerwein rearrangement under mild reaction conditions, which could potentially be adapted for the synthesis of 2,3-Difluoro-2,3-dimethylbutanenitrile by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-2,3-dimethylbutanenitrile can be inferred to contain a difluoromethyl group and a nitrile group, which are both electron-withdrawing. This could affect the compound's reactivity and stability. The gem-difluorocyclobutane core discussed in the first paper is a valuable structural element in medicinal chemistry, suggesting that the difluorinated butanenitrile could also have interesting chemical properties .

Chemical Reactions Analysis

The second paper discusses the reactivity of perfluoro-2,3-dimethylbutadiene with various nucleophiles, leading to substitution and addition products. This suggests that the difluorinated butanenitrile might also undergo similar nucleophilic reactions, potentially at the nitrile or the fluorinated carbon atoms . The third paper describes the dimerization of perfluoro-2,3-dimethylbutadiene and related reactions, which could provide insights into the dimerization or polymerization tendencies of 2,3-Difluoro-2,3-dimethylbutanenitrile under certain conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,3-Difluoro-2,3-dimethylbutanenitrile are not directly reported, the presence of fluorine atoms is known to significantly affect these properties. For instance, the fluorine atoms could increase the lipophilicity and stability of the molecule, making it potentially valuable in medicinal chemistry. The papers do not provide specific data on the physical properties of related compounds, but the reactivity patterns observed suggest that 2,3-Difluoro-2,3-dimethylbutanenitrile could exhibit unique reactivity due to the presence of both difluoromethyl and nitrile functional groups .

科学研究应用

反应和合成

- 2,3-二氟-2,3-二甲基丁腈参与各种化学反应和合成过程。例如,它与氟化铯的反应可以导致二聚体的形成,二聚体在合成化学中至关重要 ( Chambers, Lindley, & Fielding, 1981)。此外,它对三氟乙酰胺的氧化加成导致形成具有有机合成潜在应用的独特化合物 (Astakhova, Moskalik, Sterkhova, & Shainyan, 2017)。

光化学性质

- 该化合物在紫外 (UV) 辐射下表现出有趣的行为。例如,源自 2,3-二氟-2,3-二甲基丁腈的全氟-2,3-二甲基丁-2-烯在紫外光下有效异构化为全氟-2,3-二甲基丁-1-烯 (Bell, Fields, Haszeldine, & Moran, 1980)。这说明了它在光化学和材料科学中的潜力。

有机金属化学中的应用

- 在有机金属化学领域,2,3-二氟-2,3-二甲基丁腈参与反应,导致形成有趣的金属有机化合物。例如,它与磷硼二苯并富瓦烯的相互作用产生复杂的有机金属结构,这对催化和合成应用很重要 (Breunig, Hübner, Bolte, Wagner, & Lerner, 2013)。

阴离子结合和传感

- 源自 2,3-二氟-2,3-二甲基丁腈的氟化物化合物已被用于开发具有增强亲和力和选择性的阴离子受体。这些化合物在结合氟化物、氯化物和磷酸氢根阴离子方面特别有效,这在环境监测和分析化学中很有价值 (Anzenbacher 等,2000)。

催化和氢解

- 在催化中,2,3-二氟-2,3-二甲基丁腈的衍生物已被研究其在氢解中的反应性,提供了对各种金属催化剂上烃转化机制的见解 (Machiels, 1979)。

环境影响和安全性

- 虽然与该化合物的用途无关,但值得注意的是,2,3-二甲基-2,3-二异丁基琥珀腈等相关化合物已被识别为激光打印机排放的挥发性有机化合物,这表明监测和监管此类化学品的环境和健康影响非常重要 (Barrero-Moreno 等,2008)。

安全和危害

The safety information for 2,3-Difluoro-2,3-dimethylbutanenitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

属性

IUPAC Name |

2,3-difluoro-2,3-dimethylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N/c1-5(2,7)6(3,8)4-9/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIMEQCLQNVRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C#N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/no-structure.png)

![2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008716.png)

![Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3008718.png)

![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B3008723.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)

![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)